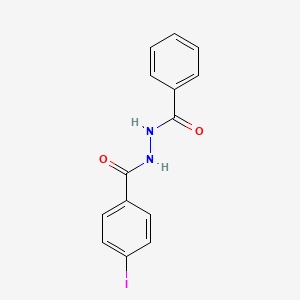
1-Benzoyl-2-(4-iodobenzoyl)hydrazine
Cat. No. B8484208
M. Wt: 366.15 g/mol
InChI Key: DVMYEBXVVYNBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08343639B2
Procedure details


Into a 300 mL three-neck flask was put 15 g (57 mmol) of 4-iodobenzoylhydrazine, 15 mL of N-methyl-2-pyrrolidone (NMP) was added thereto, and the mixture was stirred for 10 minutes at a room temperature. After the stirring, 50 mL of a mixed solution of 5 mL of N-methyl-2-pyrrolidone and 7.9 mL (69 mmol) of benzoyl chloride was dripped into the solution through a dropping funnel, and the solution was stirred at a room temperature for 18 hours. After the stirring, water was added into the solution, and a solid was precipitated. The precipitated solid was collected by suction filtration. The collected solid was added into about 500 mL of a saturated aqueous solution of sodium hydrogen carbonate, stirred, and washed. After the washing, the mixture was subjected to suction filtration to obtain a solid. The obtained solid was added into about 500 mL of water, stirred, and washed. After the washing, the mixture was subjected to suction filtration to obtain a solid. The obtained solid was washed with methanol to give 20 g of a powdery white solid in a yield of 97%.


[Compound]
Name
mixed solution
Quantity
50 mL
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[I:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.CN1CCCC1=O.[C:19](Cl)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O>[C:19]([NH:9][NH:8][C:6](=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([I:1])=[CH:3][CH:4]=1)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C(=O)NN)C=C1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CCC1)=O
|
Step Two
[Compound]
|
Name
|
mixed solution
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
7.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 10 minutes at a room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 300 mL three-neck flask was put
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred at a room temperature for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a solid was precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid was collected by suction filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The collected solid was added into about 500 mL of a saturated aqueous solution of sodium hydrogen carbonate
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After the washing, the mixture was subjected to suction filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a solid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After the washing, the mixture was subjected to suction filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a solid
|
WASH
|
Type
|
WASH
|
|
Details
|
The obtained solid was washed with methanol
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NNC(C1=CC=C(C=C1)I)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20 g | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

